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Compound of Interest

Compound Name: 4-Bromo-2,5-difluoroiodobenzene

Cat. No.: B180553 Get Quote

4-Bromo-2,5-difluoroiodobenzene (CAS No: 145349-66-2, Molecular Formula: C₆H₂BrF₂I,

Molecular Weight: 318.89 g/mol ) is a highly functionalized aromatic compound that serves as a

versatile building block in organic synthesis, particularly in the development of pharmaceuticals

and advanced materials.[1][2][3][4] The presence of four distinct halogen substituents on the

benzene ring offers multiple reactive sites for sequential, site-selective cross-coupling

reactions. Given its utility, the unambiguous confirmation of its structure and purity is

paramount.

This technical guide, intended for researchers, chemists, and drug development professionals,

provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 4-Bromo-2,5-
difluoroiodobenzene. As a senior application scientist, this guide moves beyond a mere

presentation of data, delving into the causal relationships between molecular structure and

spectral output, explaining the rationale behind experimental choices, and providing validated

protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Multi-Nuclear Approach
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and

electronic environment of atoms in a molecule. For a compound as complex as 4-Bromo-2,5-
difluoroiodobenzene, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete

structural assignment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b180553?utm_src=pdf-interest
https://www.benchchem.com/product/b180553?utm_src=pdf-body
https://cymitquimica.com/products/54-PC2687/145349-66-2/4-bromo-25-difluoroiodobenzene/
https://www.sigmaaldrich.com/TW/zh/product/chemscenellcpreferredpartner/ciah98d1f1b1?context=bbe
https://pubchemlite.lcsb.uni.lu/e/compound/2756921
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2_5-difluoroiodobenzene
https://www.benchchem.com/product/b180553?utm_src=pdf-body
https://www.benchchem.com/product/b180553?utm_src=pdf-body
https://www.benchchem.com/product/b180553?utm_src=pdf-body
https://www.benchchem.com/product/b180553?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Comprehensive NMR Analysis
The following workflow ensures a systematic and thorough NMR analysis for structural

confirmation.

Sample Preparation
Data Acquisition

Data Processing & Interpretation

Dissolve ~5-10 mg of sample
in ~0.6 mL of deuterated

solvent (e.g., CDCl3)
with 0.03% TMS

Acquire ¹H NMR Spectrum Acquire ¹³C{¹H} NMR Spectrum Acquire ¹⁹F{¹H} NMR Spectrum Fourier Transform,
Phase & Baseline Correction Integrate ¹H signals

Assign signals based on:
- Chemical Shift (δ)

- Multiplicity (J-coupling)
- Integration

Correlate data from all
three spectra for

final structure confirmation

Click to download full resolution via product page

Caption: Overall workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopy: Probing the Aromatic Protons
The ¹H NMR spectrum provides information about the number, environment, and connectivity

of protons. In 4-Bromo-2,5-difluoroiodobenzene, there are two chemically non-equivalent

protons on the aromatic ring.

Expertise & Causality: The chemical shifts of aromatic protons are typically found between 6.5

and 8.0 ppm due to the deshielding effect of the ring current.[5][6] The presence of electron-

withdrawing halogen substituents further deshields these protons, pushing their signals

downfield. Each proton will appear as a multiplet due to coupling with the adjacent proton

(³JHH, ortho coupling) and with the nearby fluorine atoms (³JHF and ⁴JHF).

Predicted ¹H NMR Data

Assigned Proton Predicted δ (ppm) Multiplicity
Coupling
Constants (Hz)

H-3 ~ 7.5 - 7.8 dd (or ddd) ³JHH, ⁴JHF

H-6 ~ 7.7 - 8.0 dd (or ddd) ³JHH, ³JHF
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Experimental Protocol: ¹H NMR Acquisition

Sample Preparation: Accurately weigh 5-10 mg of 4-Bromo-2,5-difluoroiodobenzene and

dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03%

tetramethylsilane (TMS) as an internal standard.[7]

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

Acquisition Parameters:

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Reference the spectrum by setting the TMS peak to

0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the

molecule. For this compound, six distinct signals are expected, one for each carbon in the

benzene ring.

Expertise & Causality: Aromatic carbons typically resonate between 100-160 ppm.[8] The

chemical shifts are heavily influenced by the attached substituent.

Carbons bonded to Fluorine (C-2, C-5): These carbons will be significantly deshielded and

appear at the lowest field due to fluorine's high electronegativity. They will also appear as

doublets due to strong one-bond C-F coupling (¹JCF ≈ 240-260 Hz).[9]
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Carbons bonded to Bromine and Iodine (C-4, C-1): These carbons are subject to the "heavy

atom effect," where the large, polarizable electron clouds of bromine and especially iodine

cause an upfield (shielding) shift, counteracting the expected deshielding from

electronegativity.[10][11]

Carbons bonded to Hydrogen (C-3, C-6): These carbons will also show coupling to fluorine

atoms, though with smaller coupling constants (²JCF, ³JCF).

Predicted ¹³C NMR Data

Assigned Carbon Predicted δ (ppm)
Expected Multiplicity (due
to C-F coupling)

C-1 (C-I) ~ 90 - 100 dd (doublet of doublets)

C-2 (C-F) ~ 155 - 165 d (doublet)

C-3 (C-H) ~ 120 - 130 dd (doublet of doublets)

C-4 (C-Br) ~ 110 - 120 dd (doublet of doublets)

C-5 (C-F) ~ 155 - 165 d (doublet)

C-6 (C-H) ~ 125 - 135 dd (doublet of doublets)

Experimental Protocol: ¹³C{¹H} NMR Acquisition

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrument Setup: Tune the probe to the ¹³C frequency.

Acquisition Parameters:

Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').

Spectral Width: Set to approximately 250 ppm, centered around 125 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2018/cp/c8cp01249k
https://chemistry.stackexchange.com/questions/88647/assigning-the-13c-nmr-spectrum-of-bromobenzene-and-4-bromobenzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of Scans: 256 to 1024 scans are typically required due to the low natural

abundance of ¹³C.

Processing: Apply Fourier transformation with exponential multiplication, phase correction,

and baseline correction. Reference the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16

ppm).

¹⁹F NMR Spectroscopy: A Sensitive Probe
¹⁹F NMR is exceptionally useful for fluorine-containing compounds due to the 100% natural

abundance and high gyromagnetic ratio of the ¹⁹F nucleus, leading to high sensitivity and a

wide range of chemical shifts that minimizes signal overlap.[12][13][14]

Expertise & Causality: Two distinct signals are expected for the two non-equivalent fluorine

atoms. Their chemical shifts are highly sensitive to the electronic environment.[15] The signals

will be split into multiplets due to coupling with the aromatic protons (³JHF, ⁴JHF). A small F-F

coupling through five bonds (⁵JFF) might also be observable.

Predicted ¹⁹F NMR Data

Assigned Fluorine
Predicted δ (ppm) (rel. to
CFCl₃)

Multiplicity

F at C-2 ~ -100 to -120 ddd

F at C-5 ~ -100 to -120 ddd

Experimental Protocol: ¹⁹F{¹H} NMR Acquisition

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrument Setup: Tune the probe to the ¹⁹F frequency.

Acquisition Parameters:

Pulse Program: A standard proton-decoupled single-pulse sequence.

Spectral Width: Set to a wide range, e.g., 200 ppm, centered around -120 ppm.
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Reference: An external reference like CFCl₃ (δ = 0 ppm) or an internal reference can be

used.

Number of Scans: 16 to 64 scans are usually sufficient.

Processing: Apply standard Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic

fingerprint based on its functional groups.

Expertise & Causality: The IR spectrum of an aromatic compound is typically rich in signals.[16]

Key absorptions for 4-Bromo-2,5-difluoroiodobenzene arise from the vibrations of the

benzene ring and the carbon-halogen bonds.

IR Interpretation Logic
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Analyze IR Spectrum

Check > 3000 cm⁻¹

Aromatic C-H Stretch
(3100-3000 cm⁻¹)

Check 1650-1400 cm⁻¹

Aromatic C=C Stretch
(1600-1585 & 1500-1400 cm⁻¹)

Check 900-675 cm⁻¹

C-H Out-of-Plane Bending
(Pattern indicates substitution)

Check Fingerprint Region
(< 1300 cm⁻¹)

C-F (~1100-1000 cm⁻¹)
C-Br (~600-500 cm⁻¹)

C-I (~500 cm⁻¹)

Structure Consistent
with Aromatic Halide
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C₆H₂BrF₂I
(Parent Molecule)

+ e⁻ → [C₆H₂BrF₂I]•⁺
(Molecular Ion, M•⁺)

m/z = 318, 320

[C₆H₂BrF₂]⁺
m/z = 191, 193

  - I• (Weakest Bond)

[C₆H₂F₂I]⁺
m/z = 239

 - Br•

- I•

[C₆H₂F₂]⁺
m/z = 112

 - Br•

- Br•

 - I•

- I•

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted Mass Spectrometry Data

m/z (mass/charge) Predicted Ion Fragment Notes

318, 320
[C₆H₂⁷⁹BrF₂I]•⁺,

[C₆H₂⁸¹BrF₂I]•⁺ (M•⁺)

Molecular ion peak cluster,

showing the 1:1 bromine

isotope pattern.

191, 193 [C₆H₂⁷⁹BrF₂]⁺, [C₆H₂⁸¹BrF₂]⁺

Major fragment from the loss of

an iodine radical. Likely the

base peak.

112 [C₆H₂F₂]⁺
Fragment from the subsequent

loss of a bromine radical.

Experimental Protocol: Electron Ionization (EI)-MS

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b180553?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or after separation by Gas Chromatography

(GC).

Ionization: The sample is vaporized and bombarded with a 70 eV electron beam in the ion

source.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: Plot the relative abundance of ions versus their m/z ratio to generate the

mass spectrum. Analyze the molecular ion and the fragmentation pattern to confirm the

structure.

Conclusion
The structural elucidation of 4-Bromo-2,5-difluoroiodobenzene is achieved through the

synergistic application of NMR, IR, and MS. ¹H, ¹³C, and ¹⁹F NMR provide a definitive map of

the atomic connectivity and electronic environments. IR spectroscopy confirms the presence of

the aromatic ring and carbon-halogen bonds. Finally, Mass Spectrometry validates the

molecular weight and reveals a predictable fragmentation pattern governed by bond strengths.

Together, these techniques provide a self-validating system, ensuring the identity and purity of

this critical synthetic intermediate for researchers in drug discovery and materials science.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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